![molecular formula C8H3Cl2FO3 B1602803 2,4-Dichloro-5-fluoro-3-formylbenzoic acid CAS No. 214774-58-0](/img/structure/B1602803.png)
2,4-Dichloro-5-fluoro-3-formylbenzoic acid
Overview
Description
2,4-Dichloro-5-fluoro-3-formylbenzoic acid, also known as DCFF, is a chemical compound that belongs to the family of benzoic acids. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. DCFF has been extensively studied for its potential applications in various fields, including scientific research.
Scientific Research Applications
Proteomics Research
2,4-Dichloro-5-fluoro-3-formylbenzoic acid: is utilized in proteomics research due to its reactivity with proteins and peptides. It serves as a biochemical tool for modifying protein structures, which can help in understanding protein function and interaction .
Synthesis of Organic Compounds
This compound is a key intermediate in the synthesis of various organic molecules. Its formyl group is particularly reactive, making it suitable for condensation reactions that form carbon-carbon bonds, essential in creating complex organic structures .
Pharmaceutical Development
In the pharmaceutical industry, 2,4-Dichloro-5-fluoro-3-formylbenzoic acid is used to synthesize novel drug candidates. Its unique structure allows for the creation of compounds with potential therapeutic effects .
Agricultural Chemistry
The compound finds applications in agricultural chemistry where it’s used to develop new pesticides and herbicides. Its halogenated aromatic structure is often seen in molecules that interact with specific biological pathways in pests .
Material Science
Researchers use this compound in material science to develop new polymeric materials. Its ability to undergo polymerization reactions can lead to the creation of new plastics and resins with desirable properties .
Analytical Chemistry
2,4-Dichloro-5-fluoro-3-formylbenzoic acid: is used as a standard or reagent in analytical chemistry. It can help in the calibration of instruments or as a reactant in the detection of other substances .
Safety and Hazards
properties
IUPAC Name |
2,4-dichloro-5-fluoro-3-formylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2FO3/c9-6-3(8(13)14)1-5(11)7(10)4(6)2-12/h1-2H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMMVQUBTLQQQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)C=O)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595182 | |
Record name | 2,4-Dichloro-5-fluoro-3-formylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-fluoro-3-formylbenzoic acid | |
CAS RN |
214774-58-0 | |
Record name | 2,4-Dichloro-5-fluoro-3-formylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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